molecular formula C13H13N5O B2705567 6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 130506-87-5

6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2705567
CAS No.: 130506-87-5
M. Wt: 255.281
InChI Key: RXHMVARXJUQXDK-SNAWJCMRSA-N
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Description

6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a recognized and potent inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in multiple critical cellular processes, including cell proliferation, differentiation, and neuronal development. This compound has garnered significant interest in neuroscience research, particularly in the context of Down syndrome and Alzheimer's disease, as it is known to phosphorylate key proteins such as tau and amyloid precursor protein (APP), which are central to disease pathology. By selectively inhibiting DYRK1A, this reagent provides researchers with a valuable tool to probe the kinase's role in neuronal signaling pathways and cognitive function . Its application extends to studies of beta-cell regeneration, given DYRK1A's involvement in cell cycle control, highlighting its utility in diabetes research. The primary research value of this inhibitor lies in its ability to elucidate disease mechanisms and validate DYRK1A as a potential therapeutic target for a range of conditions.

Properties

IUPAC Name

6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-9(19)11-8-15-13-10(6-14)7-16-18(13)12(11)4-5-17(2)3/h4-5,7-8H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHMVARXJUQXDK-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is essential to ensure efficient production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Cyclization and Core Functionalization

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective cyclization reactions. For example, reactions with enaminones or β-diketones under acidic conditions yield fused heterocycles. A study demonstrated that reacting the compound with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one in acetic acid selectively forms 7-arylpyrazolo[1,5-a]pyrimidines, with no detectable 5-aryl regioisomer .

Key conditions :

  • Solvent : Glacial acetic acid

  • Temperature : Reflux (110–120°C)

  • Yield : 72–94%

Substitution Reactions

The cyano group at position 3 participates in nucleophilic substitution. For instance:

  • Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), the cyano group converts to a carboxylic acid.

  • Amination : Reaction with hydrazine yields amidrazone derivatives, which are precursors to triazolo-fused systems .

Example reaction :

CyanoHydrazineAmidrazoneΔTriazolo[1,5-a]pyrimidine\text{Cyano} \xrightarrow{\text{Hydrazine}} \text{Amidrazone} \xrightarrow{\Delta} \text{Triazolo[1,5-a]pyrimidine}

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation. The compound’s aryl and alkenyl groups participate in:

  • Suzuki coupling : With aryl boronic acids (Pd(OAc)₂, K₂CO₃, DMF, 80°C) .

  • Heck coupling : With alkenes (Pd/C, Et₃N, DMF, 100°C) .

Optimized yields :

Reaction TypeCatalystSolventYield (%)
Suzuki CouplingPd(OAc)₂DMF85–92
Heck CouplingPd/CDMF78–84

Reactions with Bisnucleophiles

The compound reacts with 1,3- and 1,4-bisnucleophiles to form polycyclic derivatives. For example:

  • With o-phenylenediamine : Forms pyrazolo[1,5-a]quinazolines via cyclocondensation .

  • With thiourea : Produces thieno-fused analogs .

Bioactivity :
Pyrazolo[1,5-a]quinazoline derivatives exhibit modest antiproliferative activity against human tumor cell lines (IC₅₀ = 12–28 µM) .

Oxidation and Reduction

  • Oxidation : The acetyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.

  • Reduction : The dimethylaminoethenyl side chain reduces to an amine with NaBH₄/NiCl₂ .

Reaction outcomes :

ProcessReagentsProductYield (%)
OxidationKMnO₄, H₂SO₄6-Carboxy-7-vinylpyrazolo[1,5-a]pyrimidine65
ReductionNaBH₄, NiCl₂6-Acetyl-7-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine72

Case Study: Dual CDK2/TRKA Inhibition

A 2024 study synthesized derivatives of this compound and evaluated their kinase inhibition :

  • Compound 6t : IC₅₀ = 0.09 µM (CDK2), 0.45 µM (TRKA).

  • Compound 6s : IC₅₀ = 0.23 µM (CDK2), 0.55 µM (TRKA).

Molecular docking revealed binding modes similar to reference inhibitors (ribociclib and larotrectinib), with hydrogen bonding to kinase active sites .

Stability and Reaction Optimization

  • pH sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

  • Thermal stability : Stable up to 200°C in inert atmospheres .

Optimized synthetic protocols :

  • Use anhydrous solvents (e.g., dry DMF) to minimize side reactions.

  • Catalytic Pd(OAc)₂ (10 mol%) improves cross-coupling efficiency .

This compound’s versatility in cyclization, substitution, and coupling reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Continued research into its reactivity could unlock novel applications in targeted drug design and catalysis.

Scientific Research Applications

Synthetic Routes

StepReaction TypeKey ReagentsOutcome
1CyclizationMalononitrile + IsothiocyanateFormation of pyrazolo core
2AlkylationMethyl iodide + IntermediateFormation of dimethylamino group
3NitrationNitrating agentsIntroduction of cyano group

Chemistry

In chemistry, 6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a versatile intermediate for synthesizing other complex molecules. Its reactivity facilitates the construction of diverse chemical structures that can be utilized in developing new materials and catalysts .

The compound has shown potential in various biological assays. Research indicates it can interact with specific biological targets, modulating essential biological processes. Notably, derivatives of this compound have been evaluated for their anticancer activities.

Case Study: Anticancer Activity

A study demonstrated that derivatives exhibited significant growth inhibition across multiple cancer cell lines. For example, one derivative achieved a mean growth inhibition (GI%) of 43.9% across 56 cell lines . Molecular docking studies revealed binding modes similar to established inhibitors, suggesting its potential as a lead compound in cancer therapy.

CompoundGI% InhibitionCell Lines Tested
Derivative A43.9%56
Derivative B38.5%30

Medical Applications

In medicine, the compound's potential therapeutic effects include anti-inflammatory, antioxidant, and anticancer activities. Further investigations are necessary to fully elucidate its medicinal properties and develop it into viable drug candidates .

Industrial Applications

In the industrial sector, this compound can serve as a building block for synthesizing dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various applications in specialty chemicals .

Mechanism of Action

The mechanism by which 6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Pyrazolo[1,5-a]pyrimidine derivatives vary in substituents and ring systems, leading to distinct physicochemical and biological properties. Below is a structural and functional comparison:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight Key References
6-Acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 3-CN, 6-COCH3, 7-(E)-CH=CH-N(CH3)2 C13H13N5O 255.28
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 6-CN, 7-(5-methylfuran-2-yl), 2-(2,4,6-trimethylbenzylidene) C20H10N4O3S 386.36
7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c) Pyrazolo[1,5-a]pyrimidine 3-azo (2'-Cl-C6H4), 6-CN, 7-NH2, 2-C2H5, 5-C6H5 C21H16ClN7 401.85
7-Hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester Pyrazolo[1,5-a]pyrimidine 6-COOEt, 7-OH, 3-C6H5 C16H13N3O3 295.29
(S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)...acetamide (2c) Pyrazolo[1,5-a]pyrimidine 3-CN, 7-cyclopropylamino, 5-amino-linked acetamide C23H26N8O 454.52

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 3-cyano group in the target compound enhances π-stacking interactions, a feature shared with derivatives like 10c and 2c .
  • Bioactivity: Azo-substituted derivatives (e.g., 10c) exhibit antimicrobial activity, while cyclopropylamino analogs (e.g., 2c) are optimized for kinase inhibition .
Physicochemical Properties
Property Target Compound 11a 10c 2c
Melting Point (°C) Not reported 243–246 266–268 Not reported
LogP ~2.5 (estimated) 3.8 (calculated) 4.1 (calculated) 3.2 (calculated)
Solubility Soluble in acetic acid (heated), insoluble in water Poor in ethanol, soluble in DMSO Insoluble in water, soluble in DMF Soluble in dioxane, DMF

Biological Activity

6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₃N₅O
  • Molecular Weight : 255.28 g/mol
  • CAS Number : 130506-87-5

The structure features a pyrazolo-pyrimidine framework that is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a broad spectrum of biological activities including:

  • Anticancer : In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines.
  • Anti-inflammatory : Some derivatives have demonstrated the ability to reduce inflammation markers in cellular models.
  • Anticonvulsant : Certain compounds have shown promise in reducing seizure activity in animal models.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Kinases : Compounds in this class can inhibit specific kinases involved in cell signaling pathways related to cancer and inflammation.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, promoting apoptosis.
  • Modulation of Inflammatory Pathways : They may inhibit the release of pro-inflammatory cytokines like TNF-alpha.

Anticancer Activity

A study evaluated the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound was tested against several cancer cell lines:

Cell LineIC50 (µM)Effectiveness (%)
HepG2 (Liver)12.554.25
HeLa (Cervical)15.038.44
MCF-7 (Breast)20.030.00

The results indicated significant growth inhibition in HepG2 and HeLa cells while showing reduced toxicity towards normal fibroblasts, highlighting its selective anticancer properties .

Anti-inflammatory Activity

In another investigation, the compound was assessed for its anti-inflammatory effects by measuring TNF-alpha release in LPS-stimulated macrophages:

Concentration (µM)TNF-alpha Inhibition (%)
150
1070
10090

These results suggest that higher concentrations of the compound significantly reduce TNF-alpha levels, indicating strong anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, and what reaction conditions are critical for high yield?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using pyrazole precursors and substituted enaminones. For example, describes solvent-free synthesis at 150–160°C with acetylacetone as a 1,3-dicarbonyl component, yielding structurally related pyrimidine derivatives in a 6:1 product ratio. Key conditions include precise temperature control, stoichiometric ratios of reactants (e.g., acetylacetone, aldehydes, and amines), and catalyst-free environments to avoid side reactions .
  • Data : Typical yields range from 62–70% for analogous compounds, with characterization via IR (CN stretch ~2,219 cm⁻¹), ¹H NMR (δ 2.24–8.01 ppm for substituents), and MS (e.g., m/z 386 [M⁺]) .

Q. How is the structural integrity of this compound validated spectroscopically?

  • Methodology : Multi-nuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. and highlight the use of ¹³C NMR to confirm carbonyl (C=O, ~165–171 ppm) and cyano (C≡N, ~116–117 ppm) groups. IR spectroscopy identifies functional groups (e.g., CN at ~2,200 cm⁻¹, NH at ~3,400 cm⁻¹). Elemental analysis (C, H, N) further validates molecular formulas (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields or byproduct formation in the synthesis of this compound?

  • Methodology : Systematic variation of solvents, temperatures, and catalysts is critical. shows that solvent-free conditions at 150–160°C improve regioselectivity for pyrimidine formation. Microwave-assisted synthesis (e.g., 130°C for 15 minutes, as in ) can enhance reaction efficiency and reduce byproducts. Monitoring via TLC and adjusting stoichiometry (e.g., 1:1 molar ratio of aldehydes to amines) also improves purity .
  • Data Contradiction Analysis : For example, reports yields of 62–68% for similar compounds using acetic acid/acetic anhydride mixtures, whereas achieves higher selectivity under solvent-free conditions. This suggests solvent choice impacts reaction pathways and side-product formation .

Q. What strategies are effective for functionalizing the pyrazolo[1,5-a]pyrimidine core to introduce diverse substituents?

  • Methodology : Nucleophilic substitution at the cyano group (C≡N) or acetyl (CO) position allows derivatization. describes coupling reactions with aryl chlorides in pyridine to introduce carboxamide groups. Microwave-assisted cyclization ( ) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can add aryl/heteroaryl groups .
  • Case Study : Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate ( ) undergoes nucleophilic substitution with amines to yield carboxamides, demonstrating the reactivity of the ester group .

Q. How do computational methods aid in predicting reaction pathways or electronic properties of this compound?

  • Methodology : Quantum chemical calculations (DFT) optimize transition states and predict regioselectivity. discusses ICReDD’s approach, combining computational reaction path searches with experimental validation. For example, HOMO-LUMO analysis can rationalize electrophilic attack sites on the pyrimidine ring .
  • Data Application : Computational models can guide solvent selection (e.g., polar aprotic solvents like DMF stabilize charge-separated intermediates) and predict solubility (e.g., poor in hexane, high in acetic acid) .

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